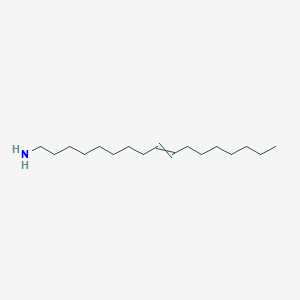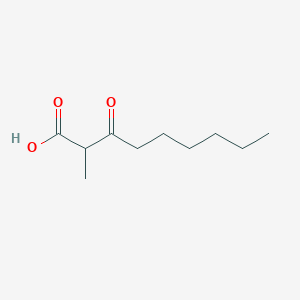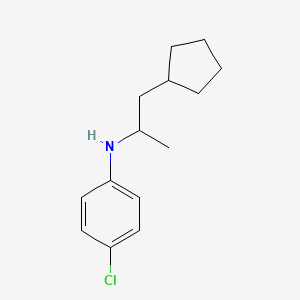
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline is a chemical compound with the molecular formula C14H20ClN It is an aniline derivative where the aniline nitrogen is substituted with a 1-cyclopentylpropan-2-yl group and the aromatic ring is substituted with a chlorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction: The nitro group of 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Alkylation: 4-chloroaniline is then alkylated with 1-cyclopentylpropan-2-yl halide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the alkyl side chain.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A simpler compound with a chlorine atom on the aromatic ring and an amino group.
4-Bromoaniline: Similar structure but with a bromine atom instead of chlorine.
4-Nitroaniline: Contains a nitro group instead of a chlorine atom.
Uniqueness
4-Chloro-N-(1-cyclopentylpropan-2-yl)aniline is unique due to the presence of the 1-cyclopentylpropan-2-yl group, which imparts distinct chemical and biological properties compared to simpler aniline derivatives .
Eigenschaften
CAS-Nummer |
646026-99-5 |
|---|---|
Molekularformel |
C14H20ClN |
Molekulargewicht |
237.77 g/mol |
IUPAC-Name |
4-chloro-N-(1-cyclopentylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H20ClN/c1-11(10-12-4-2-3-5-12)16-14-8-6-13(15)7-9-14/h6-9,11-12,16H,2-5,10H2,1H3 |
InChI-Schlüssel |
OVMJIIFSRQOWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4'-Bromo-4-oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12595378.png)
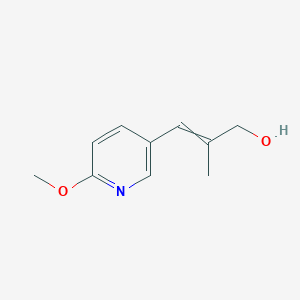

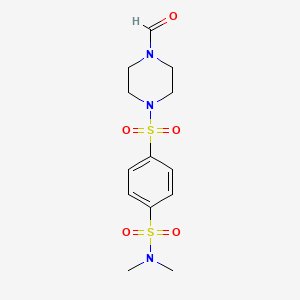
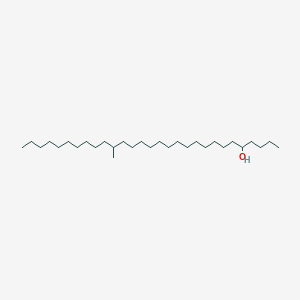
![5-Chloro-2-hydroxy-N-[2-(3-phenoxyphenyl)ethyl]benzamide](/img/structure/B12595409.png)
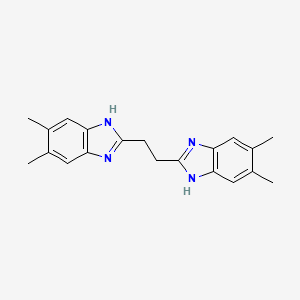
![5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12595427.png)
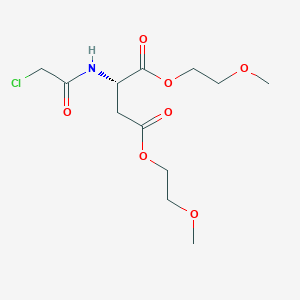
![Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12595432.png)
![2(5H)-Furanone, 3,4-dibromo-5-[(phenylmethyl)amino]-](/img/structure/B12595436.png)
![N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12595441.png)
